3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride
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Overview
Description
3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO It is characterized by the presence of an azetidine ring substituted with a trifluoromethyl group and an oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride typically involves the reaction of azetidine with 1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine hydrochloride
- (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Uniqueness
3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride is unique due to its specific combination of an azetidine ring and a trifluoromethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13ClF3NO |
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Molecular Weight |
219.63 g/mol |
IUPAC Name |
3-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyazetidine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-6(2,7(8,9)10)12-5-3-11-4-5;/h5,11H,3-4H2,1-2H3;1H |
InChI Key |
ISYCEQVTDCGCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)F)OC1CNC1.Cl |
Origin of Product |
United States |
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